molecular formula C10H13BrFN B13721518 [2-(2-Bromo-4-fluorophenyl)ethyl](ethyl)amine

[2-(2-Bromo-4-fluorophenyl)ethyl](ethyl)amine

Cat. No.: B13721518
M. Wt: 246.12 g/mol
InChI Key: DLMCAEXJXWDLST-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)ethylamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)ethylamine typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Bromo-4-fluorophenyl)ethylamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)ethylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethylamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenylethylamines, while oxidation can produce imines or nitriles.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and neurotransmitter activity.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity. The ethylamine group may interact with amino acid residues in the target protein, leading to changes in its activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)ethylamine
  • 2-(2-Bromo-4-chlorophenyl)ethylamine
  • 2-(2-Bromo-4-fluorophenyl)propylamine

Uniqueness

2-(2-Bromo-4-fluorophenyl)ethylamine is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-N-ethylethanamine

InChI

InChI=1S/C10H13BrFN/c1-2-13-6-5-8-3-4-9(12)7-10(8)11/h3-4,7,13H,2,5-6H2,1H3

InChI Key

DLMCAEXJXWDLST-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=C(C=C(C=C1)F)Br

Origin of Product

United States

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